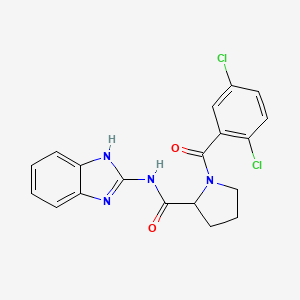
N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a pyrrolidine-based compound that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and inhibit viral replication. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for viral infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various studies. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 2,5-dichlorobenzoyl chloride, which is then reacted with pyrrolidine-2-carboxylic acid to form 1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid. The final step involves the reaction of 1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxylic acid with 1H-benzimidazole to form this compound.
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(2,5-dichlorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2/c20-11-7-8-13(21)12(10-11)18(27)25-9-3-6-16(25)17(26)24-19-22-14-4-1-2-5-15(14)23-19/h1-2,4-5,7-8,10,16H,3,6,9H2,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWFRSCXTAGNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

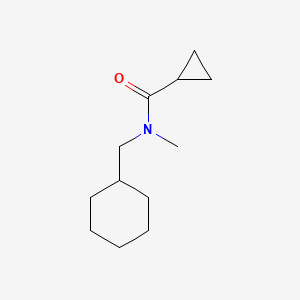
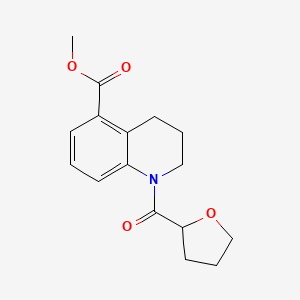

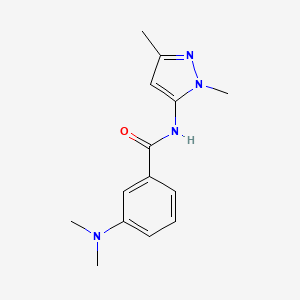
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
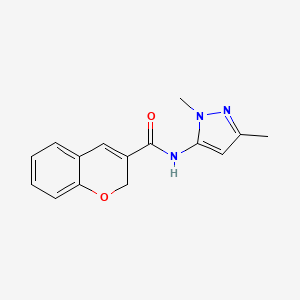
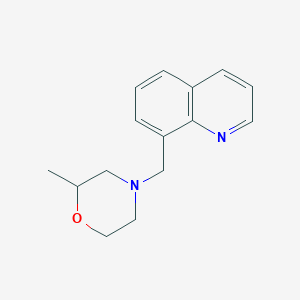

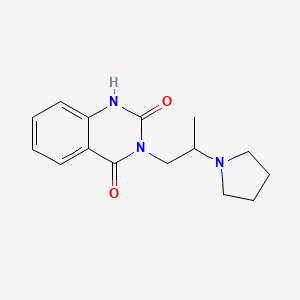
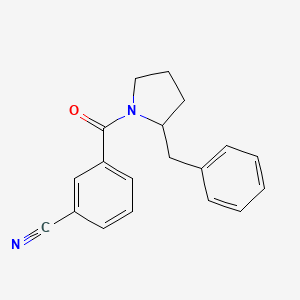
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)